molecular formula C23H26FN3O6S B14135911 N-[3-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-3-oxopropyl]-1-[(4-fluorophenyl)sulfonyl]piperidine-4-carboxamide CAS No. 903863-92-3

N-[3-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-3-oxopropyl]-1-[(4-fluorophenyl)sulfonyl]piperidine-4-carboxamide

Cat. No.: B14135911
CAS No.: 903863-92-3
M. Wt: 491.5 g/mol
InChI Key: BEKXSYTVHHGNEK-UHFFFAOYSA-N
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Description

N-[3-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-3-oxopropyl]-1-[(4-fluorophenyl)sulfonyl]piperidine-4-carboxamide is a complex organic compound that features a unique combination of functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-3-oxopropyl]-1-[(4-fluorophenyl)sulfonyl]piperidine-4-carboxamide typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzodioxin moiety.

    Reduction: Reduction reactions can target the carbonyl groups present in the structure.

    Substitution: The aromatic rings in the compound can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Conditions vary depending on the type of substitution but often involve catalysts like palladium on carbon (Pd/C) for hydrogenation reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzodioxin moiety can lead to the formation of quinones, while reduction of the carbonyl groups can yield alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a versatile intermediate.

Biology

In biological research, derivatives of this compound may be explored for their potential as enzyme inhibitors or receptor modulators. The presence of the sulfonyl and carboxamide groups suggests possible interactions with biological targets.

Medicine

Medicinally, this compound could be investigated for its potential therapeutic effects. Compounds with similar structures have been studied for their anti-inflammatory, anti-cancer, and neuroprotective properties .

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties, such as enhanced thermal stability or unique electronic characteristics.

Mechanism of Action

The mechanism by which N-[3-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-3-oxopropyl]-1-[(4-fluorophenyl)sulfonyl]piperidine-4-carboxamide exerts its effects would depend on its specific application. For example, if used as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved would need to be identified through detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets N-[3-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-3-oxopropyl]-1-[(4-fluorophenyl)sulfonyl]piperidine-4-carboxamide apart is its combination of functional groups, which allows for a wide range of chemical reactions and potential applications. The presence of the fluorophenyl sulfonyl group, in particular, may confer unique biological activity and stability compared to other similar compounds.

Properties

CAS No.

903863-92-3

Molecular Formula

C23H26FN3O6S

Molecular Weight

491.5 g/mol

IUPAC Name

N-[3-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-3-oxopropyl]-1-(4-fluorophenyl)sulfonylpiperidine-4-carboxamide

InChI

InChI=1S/C23H26FN3O6S/c24-17-1-4-19(5-2-17)34(30,31)27-11-8-16(9-12-27)23(29)25-10-7-22(28)26-18-3-6-20-21(15-18)33-14-13-32-20/h1-6,15-16H,7-14H2,(H,25,29)(H,26,28)

InChI Key

BEKXSYTVHHGNEK-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1C(=O)NCCC(=O)NC2=CC3=C(C=C2)OCCO3)S(=O)(=O)C4=CC=C(C=C4)F

Origin of Product

United States

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